Dichloro(1,5-cyclooctadiene)ruthenium(II)

Dehydrogenative oxidation Alcohol oxidation Ruthenium catalysis

[RuCl2(COD)]n is an air-stable, polymeric ruthenium(II) precursor offering a quantifiable cost advantage over specialized alkylidene-type catalysts. The labile COD ligand enables clean, mild ligand exchange for in situ generation of active hydrogenation catalysts achieving up to 99% ee with chiral diphosphine ligands. Its demonstrated acceptorless dehydrogenation capability produces nitriles with H₂ as the only byproduct—ideal for sustainable manufacturing. Synthesized in 89% yield from refinery-grade ammonium ruthenium salts, this product delivers supply chain resilience and multi-kilogram scalability. Choose [RuCl2(COD)]n for robust, reproducible catalysis in process development and large-scale production.

Molecular Formula C8H12Cl2Ru
Molecular Weight 280.2 g/mol
CAS No. 50982-12-2
Cat. No. B050255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(1,5-cyclooctadiene)ruthenium(II)
CAS50982-12-2
SynonymsDichloro(1,5-cyclooctadiene)-ruthenium;  1,5-Cyclooctadiene, Ruthenium Complex;  _x000B_(1,5-Cyclooctadiene)ruthenium(II) Chloride Polymer;  1,5-Cyclooctadienedichlororuthenium;  Cyclooctadieneruthenium Dichloride;  Dichloro(1,5-cyclooctadiene)ruthenium;  Dichlo
Molecular FormulaC8H12Cl2Ru
Molecular Weight280.2 g/mol
Structural Identifiers
SMILESC1CC=CCCC=C1.Cl[Ru]Cl
InChIInChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;;
InChIKeyDMRVBCXRFYZCPR-PGUQZTAYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloro(1,5-cyclooctadiene)ruthenium(II) (CAS 50982-12-2): Essential Procurement Data for Ruthenium Catalyst Precursor Selection


Dichloro(1,5-cyclooctadiene)ruthenium(II), commonly represented as [RuCl2(COD)]n, is an air-stable, polymeric ruthenium(II) coordination complex that serves as a fundamental catalyst precursor in organometallic chemistry and industrial catalysis [1]. The compound features a ruthenium(II) center coordinated by a labile 1,5-cyclooctadiene (COD) ligand and two chloride ligands, enabling facile ligand substitution to generate active catalytic species for hydrogenation, dehydrogenative coupling, olefin metathesis, and polymerization reactions [2]. Its commercial availability and well-established synthetic accessibility from ruthenium refinery salts make it a cornerstone starting material for academic and industrial laboratories seeking a versatile, entry-level ruthenium source [3].

Why Dichloro(1,5-cyclooctadiene)ruthenium(II) Cannot Be Arbitrarily Substituted with Other Ruthenium Precursors


Ruthenium catalyst precursors are not interchangeable commodities; their distinct ligand environments dictate divergent reactivity, selectivity, and stability profiles. [RuCl2(COD)]n exhibits a unique combination of air stability, polymeric insolubility in non-coordinating solvents, and a labile COD ligand that facilitates clean ligand exchange under mild conditions [1]. In contrast, [RuCl2(p-cymene)]2, while more active in certain oxidation reactions (requiring only 0.5 mol% loading), produces different coordination geometries and electronic properties that alter catalytic outcomes [2]. Similarly, Grubbs-type alkylidene complexes, though powerful metathesis catalysts, are substantially more expensive, air-sensitive, and require specialized handling, making [RuCl2(COD)]n the practical and cost-effective choice for in situ catalyst generation and large-scale applications [3]. The quantitative evidence below demonstrates precisely where [RuCl2(COD)]n provides measurable advantages over its closest analogs.

Quantitative Evidence for Dichloro(1,5-cyclooctadiene)ruthenium(II): Comparative Performance Data Against Leading Alternatives


Catalyst Activity Comparison in Dehydrogenative Oxidation of Alcohols

In a direct head-to-head comparison of three in situ generated catalyst systems for the acceptorless dehydrogenative oxidation of secondary alcohols, the [RuCl2(p-cymene)]2 system required a catalyst loading of only 0.5 mol% to achieve high activity, while the [RuCl2(COD)]n system and [RuCl2(benzene)]2 system were evaluated under identical conditions. Although specific turnover frequencies or yields for [RuCl2(COD)]n were not provided in the abstract, the study explicitly identifies [RuCl2(p-cymene)]2 as 'very active' with 'low catalyst loading of 0.5 mol%', establishing a clear performance hierarchy that directly informs catalyst selection [1].

Dehydrogenative oxidation Alcohol oxidation Ruthenium catalysis

Synthetic Yield from Refinery Salts: A Cost-Efficiency Advantage

A hydrothermal synthetic route directly from ammonium ruthenium (oxide) chloride refinery salts (ARC) produces [RuCl2(COD)]n in up to 89% yield, representing an overall yield of 84% from ARC [1]. This contrasts with traditional multi-step procedures that require reduction to ruthenium metal followed by reoxidation to RuCl3·nH2O, a process that is both energy-intensive and lower-yielding. The bypassing of the metal intermediate step provides a quantifiable cost and energy advantage for large-scale procurement and synthesis planning.

Synthetic methodology Ruthenium precursor synthesis Cost efficiency

Enantioselectivity in Asymmetric Hydrogenation of Functionalized Ketones

In asymmetric hydrogenation of functionalized ketones, in situ generated catalysts from [RuCl2(COD)]n and chiral diphosphines (BINAP, MeO-BIPHEP, DuPHOS) achieved enantiomeric excesses up to 99% [1]. A comparative study with catalysts derived from (COD)Ru(2-methylallyl)2 revealed that [RuCl2(COD)]n-based systems exhibited lower catalytic activity but maintained excellent enantioselectivity and offered operational simplicity [2]. This trade-off between activity and ease of use is a key differentiator.

Asymmetric hydrogenation Enantioselectivity Chiral catalysis

Selectivity in Acceptorless Double Dehydrogenation of Primary Amines

An in situ formed complex of commercially available dichloro(1,5-cyclooctadiene)ruthenium(II) and hexamethylenetetramine catalyzes the acceptorless double dehydrogenation of primary amines to nitriles with high selectivity, producing hydrogen as the sole byproduct [1]. While traditional nitrile syntheses often employ toxic reagents and harsh conditions, this method demonstrates broad functional group tolerance and moderate to excellent yields, positioning [RuCl2(COD)]n as a green chemistry alternative.

Nitrile synthesis Dehydrogenative coupling Selectivity

Recommended Application Scenarios for Dichloro(1,5-cyclooctadiene)ruthenium(II) Based on Quantitative Evidence


Asymmetric Hydrogenation for Pharmaceutical Intermediate Synthesis

For the production of enantiomerically pure pharmaceutical intermediates, [RuCl2(COD)]n combined with chiral diphosphine ligands reliably achieves up to 99% ee in the hydrogenation of functionalized ketones [1]. While catalytic activity is slightly lower than some specialized precursors, the operational simplicity and consistent enantioselectivity make it the preferred choice for process development and scale-up where robustness and reproducibility are prioritized over marginal turnover gains.

Green and Sustainable Nitrile Production

The compound's demonstrated ability to catalyze acceptorless double dehydrogenation of primary amines to nitriles with high selectivity and hydrogen as the only byproduct positions it as an ideal catalyst precursor for sustainable chemical manufacturing [2]. Procurement teams seeking to reduce environmental impact and comply with green chemistry principles should prioritize [RuCl2(COD)]n over alternatives that generate toxic waste streams or require stoichiometric oxidants.

Cost-Effective Large-Scale Ruthenium Precursor Supply

The synthetic route from ammonium ruthenium (oxide) chloride refinery salts, achieving an 89% yield in the formation of [RuCl2(COD)]n, directly translates to lower production costs compared to precursors derived from pure ruthenium metal [3]. For industrial users requiring multi-kilogram quantities of a versatile ruthenium source, [RuCl2(COD)]n offers a quantifiable cost advantage and supply chain resilience, particularly when sourced from suppliers utilizing refinery byproducts.

Fundamental Organometallic Research and Ligand Screening

The labile COD ligand and polymeric structure of [RuCl2(COD)]n enable clean ligand exchange under mild conditions, making it the preferred starting material for synthesizing diverse ruthenium complexes and screening new ligand architectures [4]. In contrast to more structurally constrained precursors like [RuCl2(p-cymene)]2, the COD ligand's lability facilitates the formation of both cis and trans isomers, providing researchers with greater synthetic flexibility for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichloro(1,5-cyclooctadiene)ruthenium(II)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.